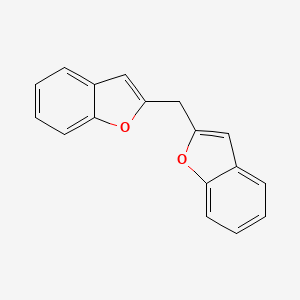![molecular formula C15H21BN2O4 B12902267 {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915285-02-8](/img/structure/B12902267.png)
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: is an organoboron compound that belongs to the class of boronic acids and esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid group makes this compound valuable in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or boronic acid sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, it can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the development of enzyme inhibitors for therapeutic purposes.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 2-Aminophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: While similar compounds like phenylboronic acid and 2-aminophenylboronic acid also contain the boronic acid group, (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to the presence of the pyrrolidine and 2,6-dimethylbenzamido groups. These additional functional groups provide distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
915285-02-8 |
|---|---|
Fórmula molecular |
C15H21BN2O4 |
Peso molecular |
304.15 g/mol |
Nombre IUPAC |
[1-[2-[(2,6-dimethylbenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H21BN2O4/c1-10-5-3-6-11(2)14(10)15(20)17-9-13(19)18-8-4-7-12(18)16(21)22/h3,5-6,12,21-22H,4,7-9H2,1-2H3,(H,17,20) |
Clave InChI |
JLCFLRARXPQCEC-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


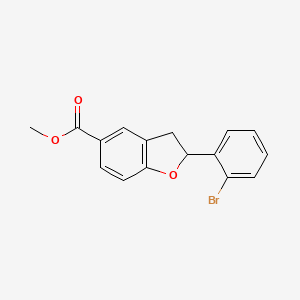
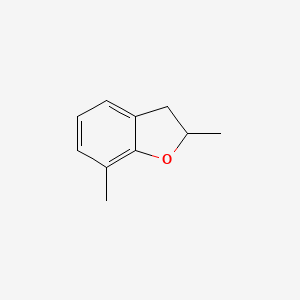
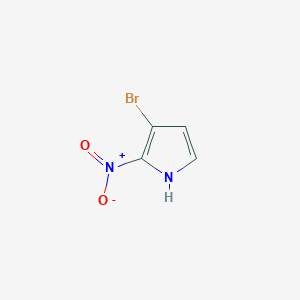


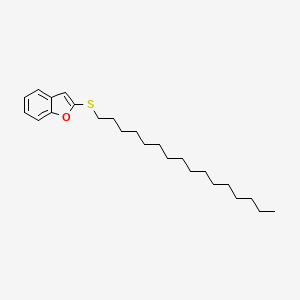

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
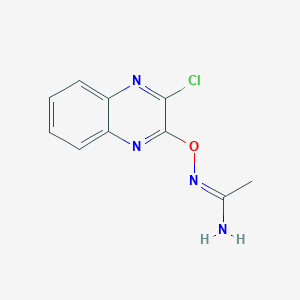
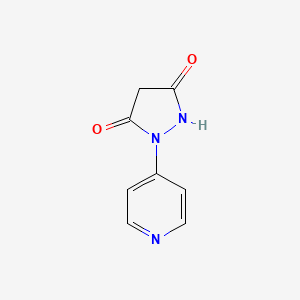
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)

![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)
